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molecular formula C20H19NO2S B8407465 1'-benzoyl-3,4-dihydro-spiro[2H-1-benzothiopyran-2,4'-piperidin]-4-one

1'-benzoyl-3,4-dihydro-spiro[2H-1-benzothiopyran-2,4'-piperidin]-4-one

Cat. No. B8407465
M. Wt: 337.4 g/mol
InChI Key: CYBHLZVHXCJBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05206240

Procedure details

A solution of product from Step C (3.2 g, 0.0095 mol) in ethanol (50 ml) and 6N HCl (50 ml) was heated at reflux. After 18 hours, the reaction was concentrated to dryness and the residue crystallized from ethanol to yield 2.9 g (92%) of product.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
C([N:9]1[CH2:14][CH2:13][C:12]2([CH2:19][C:18](=[O:20])[C:17]3[CH:21]=[CH:22][CH:23]=[CH:24][C:16]=3[S:15]2)[CH2:11][CH2:10]1)(=O)C1C=CC=CC=1.[ClH:25]>C(O)C>[ClH:25].[NH:9]1[CH2:14][CH2:13][C:12]2([CH2:19][C:18](=[O:20])[C:17]3[CH:21]=[CH:22][CH:23]=[CH:24][C:16]=3[S:15]2)[CH2:11][CH2:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC2(CC1)SC1=C(C(C2)=O)C=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue crystallized from ethanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.N1CCC2(CC1)SC1=C(C(C2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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